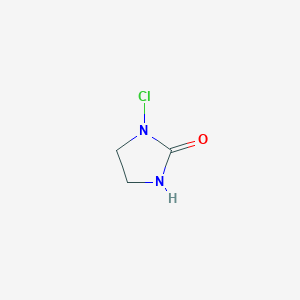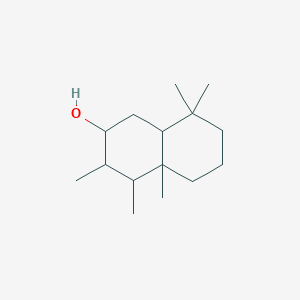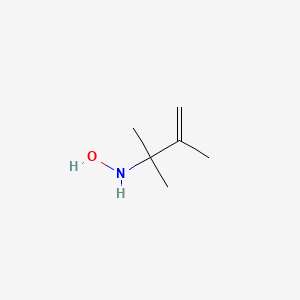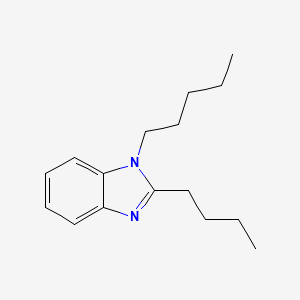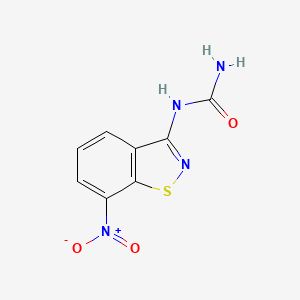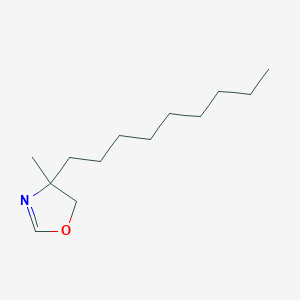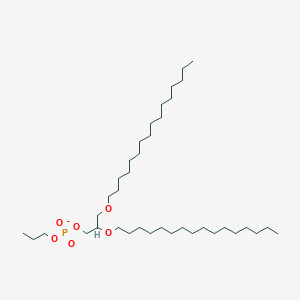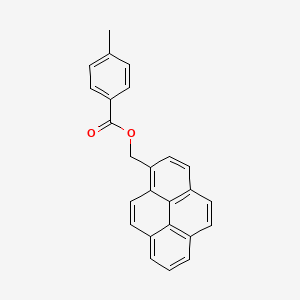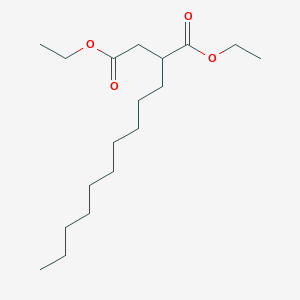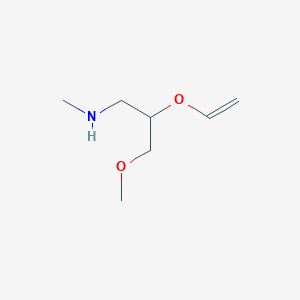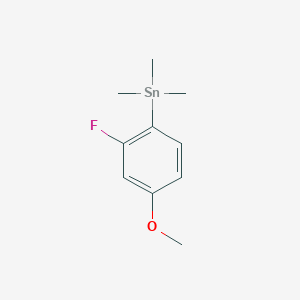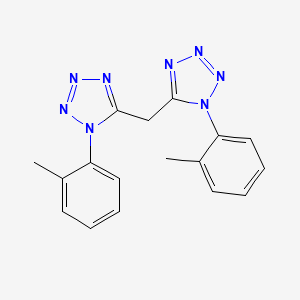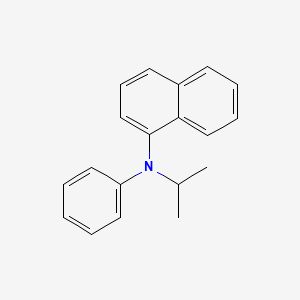![molecular formula C16H14N2O2 B14318259 1,3-Dimethyl-5-[(naphthalen-1-yl)methylidene]imidazolidine-2,4-dione CAS No. 112176-73-5](/img/structure/B14318259.png)
1,3-Dimethyl-5-[(naphthalen-1-yl)methylidene]imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-5-[(naphthalen-1-yl)methylidene]imidazolidine-2,4-dione: is a chemical compound that belongs to the class of imidazolidine-2,4-diones. This compound is characterized by the presence of a naphthalen-1-yl group attached to the imidazolidine ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Dimethyl-5-[(naphthalen-1-yl)methylidene]imidazolidine-2,4-dione typically involves the condensation of 1-naphthaldehyde with 1,3-dimethylimidazolidine-2,4-dione under acidic or basic conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1,3-Dimethyl-5-[(naphthalen-1-yl)methylidene]imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the naphthalen-1-yl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Corresponding naphthalen-1-yl oxides.
Reduction: Reduced imidazolidine derivatives.
Substitution: Halogenated naphthalen-1-yl derivatives.
Scientific Research Applications
1,3-Dimethyl-5-[(naphthalen-1-yl)methylidene]imidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-5-[(naphthalen-1-yl)methylidene]imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with nucleophilic sites in biological molecules .
Comparison with Similar Compounds
Imidazolidine-2,4-dione: A parent compound with similar structural features.
5-Methyl-5-(naphthalen-1-yl)imidazolidine-2,4-dione: A closely related compound with a methyl group at the 5-position.
1,3-Dimethyl-2-imidazolidinone: Another imidazolidine derivative with different substituents.
Uniqueness: 1,3-Dimethyl-5-[(naphthalen-1-yl)methylidene]imidazolidine-2,4-dione is unique due to the presence of the naphthalen-1-yl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
112176-73-5 |
|---|---|
Molecular Formula |
C16H14N2O2 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
1,3-dimethyl-5-(naphthalen-1-ylmethylidene)imidazolidine-2,4-dione |
InChI |
InChI=1S/C16H14N2O2/c1-17-14(15(19)18(2)16(17)20)10-12-8-5-7-11-6-3-4-9-13(11)12/h3-10H,1-2H3 |
InChI Key |
SQGIDSLYFRLXGO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC2=CC=CC3=CC=CC=C32)C(=O)N(C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetic acid;4-[1-(4-hydroxy-3-methoxyphenyl)ethyl]-2-methoxyphenol](/img/structure/B14318177.png)
